molecular formula C20H15F2NO4S B382776 Methyl 2-[[4-(difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxylate

Methyl 2-[[4-(difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxylate

Katalognummer: B382776
Molekulargewicht: 403.4g/mol
InChI-Schlüssel: XVPNXGGKEYOKGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[[4-(difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a benzoyl group, and a difluoromethoxy substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-[[4-(difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Methyl 2-[[4-(difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It could be used in the production of advanced materials with specific properties.

Wirkmechanismus

The mechanism by which Methyl 2-[[4-(difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thiophene derivatives and benzoyl-substituted molecules. Examples include:

Uniqueness

What sets Methyl 2-[[4-(difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxylate apart is its combination of a thiophene ring with a difluoromethoxy benzoyl group. This unique structure can impart specific chemical and biological properties that are not found in other similar compounds.

Eigenschaften

Molekularformel

C20H15F2NO4S

Molekulargewicht

403.4g/mol

IUPAC-Name

methyl 2-[[4-(difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C20H15F2NO4S/c1-26-19(25)15-11-16(12-5-3-2-4-6-12)28-18(15)23-17(24)13-7-9-14(10-8-13)27-20(21)22/h2-11,20H,1H3,(H,23,24)

InChI-Schlüssel

XVPNXGGKEYOKGU-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)OC(F)F

Kanonische SMILES

COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.